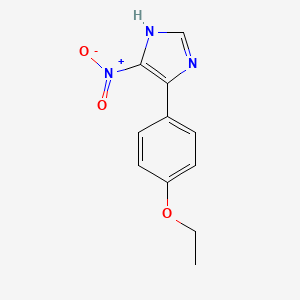![molecular formula C22H31N3O2 B6116757 1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116757.png)
1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is used in the treatment of various cardiovascular diseases. It was first synthesized in 1987 and has since become a widely used medication due to its effectiveness and low incidence of side effects.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and blood pressure. It also has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It can reduce the heart rate, blood pressure, and cardiac output, and can also improve left ventricular function. It has also been shown to reduce the levels of various inflammatory markers, such as C-reactive protein and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and has a low incidence of side effects. However, it can be difficult to administer to animals, as it is not very soluble in water.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol. One area of interest is the use of this compound in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects. Another area of interest is the use of this compound in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, there is ongoing research into the use of this compound in the treatment of heart failure, as well as into the mechanisms underlying its antioxidant properties.
Synthesemethoden
Carvedilol is synthesized by a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)phenol with 2-bromoethylamine hydrobromide to form 3-[2-(2-bromoethylamino)ethyl]oxyphenol. This intermediate is then reacted with 2-(4-pyridyl)ethylamine to form 3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol, which is then reacted with piperidine to form 1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its potential use in the treatment of various cardiovascular diseases, including hypertension, heart failure, and angina. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-3-[2-[(2-pyridin-4-ylethylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(17-25-14-4-1-5-15-25)18-27-22-7-3-2-6-20(22)16-24-13-10-19-8-11-23-12-9-19/h2-3,6-9,11-12,21,24,26H,1,4-5,10,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMGGJVKCRLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CNCCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6116694.png)
![methyl ({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B6116701.png)
![N-[2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6116705.png)
![1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B6116713.png)
![5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6116727.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B6116746.png)
![5-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B6116754.png)
![4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine](/img/structure/B6116765.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116772.png)

![2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6116784.png)
